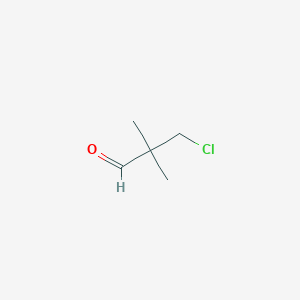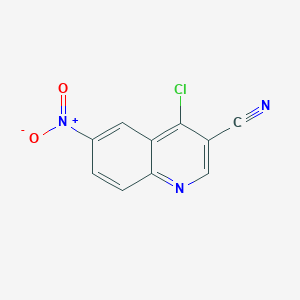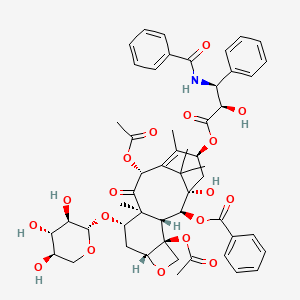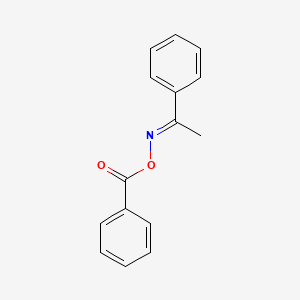
3-Chloro-2,2-diméthylpropanal
Vue d'ensemble
Description
3-Chloro-2,2-dimethylpropanal is an organic compound with the molecular formula C5H9ClO. It is an aldehyde with a chlorine atom and two methyl groups attached to the second carbon atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Applications De Recherche Scientifique
3-Chloro-2,2-dimethylpropanal is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential as a building block for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of aroma compounds
Mécanisme D'action
Mode of Action
It is known that 3-Chloro-2,2-dimethyl-1-propanol, a related compound, undergoes oxidation with pyridinium chlorochromate to yield 3-Chloro-2,2-dimethylpropanal . .
Biochemical Pathways
It is known that 3-Chloro-2,2-dimethyl-1-propanol, a related compound, can undergo oxidation to form 3-Chloro-2,2-dimethylpropanal
Analyse Biochimique
Cellular Effects
The effects of 3-Chloro-2,2-dimethylpropanal on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, 3-Chloro-2,2-dimethylpropanal can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Chloro-2,2-dimethylpropanal exerts its effects through various mechanisms. One key mechanism is the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound’s interaction with pyridinium chlorochromate results in the oxidation of 3-Chloro-2,2-dimethylpropanal to form s-trioxane . Additionally, 3-Chloro-2,2-dimethylpropanal can modulate gene expression by inducing oxidative stress, which activates transcription factors involved in stress response pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Chloro-2,2-dimethylpropanal in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound can undergo spontaneous trimerization to form s-trioxane, particularly when exposed to light . This trimerization process can affect the compound’s reactivity and its interactions with biomolecules. Long-term studies have shown that 3-Chloro-2,2-dimethylpropanal can induce sustained oxidative stress in cells, leading to prolonged activation of stress response pathways and potential cellular damage.
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloro-2,2-dimethylpropanal vary with different dosages. At low doses, the compound may induce mild oxidative stress and activate antioxidant defense mechanisms. At higher doses, 3-Chloro-2,2-dimethylpropanal can cause significant cellular damage and toxicity. Studies have shown that high doses of the compound can lead to liver and kidney damage in animal models, highlighting the importance of dosage considerations in its use .
Metabolic Pathways
3-Chloro-2,2-dimethylpropanal is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can undergo oxidation to form s-trioxane, a process catalyzed by pyridinium chlorochromate . This oxidation reaction is a key metabolic pathway for 3-Chloro-2,2-dimethylpropanal and can influence the levels of metabolites in cells. Additionally, the compound’s interactions with other metabolic enzymes can affect metabolic flux and the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 3-Chloro-2,2-dimethylpropanal within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes due to its small size and lipophilicity. Once inside the cell, 3-Chloro-2,2-dimethylpropanal can interact with various transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Chloro-2,2-dimethylpropanal is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 3-Chloro-2,2-dimethylpropanal can localize to the endoplasmic reticulum, where it can interact with enzymes involved in oxidative stress response . This localization is crucial for its role in modulating cellular processes and influencing cell function.
Méthodes De Préparation
3-Chloro-2,2-dimethylpropanal can be synthesized through the oxidation of 3-chloro-2,2-dimethyl-1-propanol. The oxidation is typically carried out using pyridinium chlorochromate (PCC) as the oxidizing agent . The reaction conditions involve dissolving the alcohol in an appropriate solvent, such as dichloromethane, and adding PCC to the solution. The reaction mixture is then stirred at room temperature until the oxidation is complete. The product can be purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
3-Chloro-2,2-dimethylpropanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
One notable reaction is the trimerization of 3-chloro-2,2-dimethylpropanal to form a cyclic trimer, 2,4,6-tri(2′-chloro-1′,1′-dimethylethyl)-s-trioxane, under certain conditions .
Comparaison Avec Des Composés Similaires
3-Chloro-2,2-dimethylpropanal can be compared with other similar compounds, such as:
3-Chloro-2,2-dimethyl-1-propanol: The alcohol precursor to 3-chloro-2,2-dimethylpropanal.
2,2-Dimethylpropanal: A similar aldehyde without the chlorine atom.
3-Chloro-2,2-dimethylpropanoic acid: The carboxylic acid derivative formed by the oxidation of 3-chloro-2,2-dimethylpropanal
The presence of the chlorine atom in 3-chloro-2,2-dimethylpropanal makes it more reactive and versatile in chemical reactions compared to its non-chlorinated counterparts.
Propriétés
IUPAC Name |
3-chloro-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSRYBRMKMEYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456042 | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13401-57-5 | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Chloro-2,2-dimethylpropanal in organic synthesis?
A1: 3-Chloro-2,2-dimethylpropanal serves as a valuable starting material in organic synthesis, particularly for synthesizing complex molecules like the naturally occurring α-amino acid, Pantonine []. This aldehyde's reactivity allows for various chemical transformations, making it a versatile building block for constructing diverse molecular structures.
Q2: Can you provide details about the synthesis of Pantonine using 3-Chloro-2,2-dimethylpropanal, as described in the research?
A2: While the provided abstract doesn't detail the entire synthetic route, it states that the synthesis of Pantonine starts with 3-Chloro-2,2-dimethylpropanal []. This suggests that the aldehyde likely undergoes a series of reactions, including the introduction of an amino group and a hydroxyl group, to arrive at the final Pantonine structure (2-amino-4-hydroxy-3,3-dimethylbutyric acid) []. The research also notes that Pantonine can cyclize into its corresponding γ-lactone under specific reaction conditions (gaseous hydrogen chloride in methanol) [], highlighting the reactivity of this amino acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















